molecular formula C5H3Cl3N2OS B182003 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide CAS No. 53399-01-2

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B182003
CAS RN: 53399-01-2
M. Wt: 245.5 g/mol
InChI Key: KWVAHFLPHCQYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” is a chemical compound with the linear formula C5H3Cl3N2OS . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” can be represented by the SMILES string O=C(NC1=NC=CS1)C(Cl)(Cl)Cl . This indicates that the compound contains a thiazole ring (NC=CS1), an amide group (O=C(N…)), and three chlorine atoms attached to a carbon atom .


Physical And Chemical Properties Analysis

The molecular weight of “2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide” is 245.51 . It is a solid at room temperature .

properties

IUPAC Name

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAHFLPHCQYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362825
Record name 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide

CAS RN

53399-01-2
Record name 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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